Product packaging for 2-(2-Methyloxetan-2-yl)ethan-1-amine(Cat. No.:)

2-(2-Methyloxetan-2-yl)ethan-1-amine

Cat. No.: B13475503
M. Wt: 115.17 g/mol
InChI Key: IDZQXGZWCGJJCP-UHFFFAOYSA-N
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Description

Contextualization of Oxetane-Containing Scaffolds in Organic and Medicinal Chemistry Research

Oxetane-containing scaffolds have emerged from relative obscurity to become a valuable motif in contemporary drug discovery and organic synthesis. acs.org Initially considered a synthetic curiosity, the oxetane (B1205548) ring is now strategically incorporated into molecules to enhance their properties. acs.org

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, are increasingly recognized for their ability to impart unique three-dimensional character to otherwise planar molecules. researcher.lifeacs.org This structural feature is highly desirable in drug design as it can lead to improved binding interactions with biological targets. The incorporation of heteroatoms like oxygen, nitrogen, or sulfur into these small, strained rings results in a diverse range of electronic and steric properties that can be fine-tuned to optimize therapeutic efficacy, selectivity, and pharmacokinetic profiles. researcher.life Due to their inherent ring strain, these compounds are also valuable synthetic intermediates for the preparation of more complex molecular architectures. researcher.life

The introduction of four-membered heterocycles can significantly impact a molecule's physicochemical properties, including:

Solubility: The polar nature of the heteroatom can enhance aqueous solubility. acs.org

Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more common functional groups. researchgate.net

Basicity: In the case of nitrogen-containing heterocycles, the pKa can be altered, which is a critical parameter for drug absorption and distribution. nih.gov

The oxetane ring is a four-membered heterocycle containing one oxygen atom. Its structure is characterized by significant ring strain, with a strain energy of approximately 106 kJ/mol. nih.govresearchgate.net This strain, coupled with the polarized C-O bonds, makes the oxetane ring susceptible to ring-opening reactions, particularly in the presence of Lewis acids. researchgate.netbeilstein-journals.org However, despite this reactivity, the oxetane motif is often sufficiently stable to be used as a core structural element in drug molecules. acs.orgnih.gov

Key features of the oxetane ring system include:

Polarity and Hydrogen Bonding: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems. acs.org

Three-Dimensionality: The puckered conformation of the oxetane ring provides a distinct three-dimensional shape, which can be advantageous for exploring chemical space in drug discovery. acs.org

Bioisosteric Replacement: Oxetanes have been successfully employed as bioisosteres for gem-dimethyl and carbonyl groups. This substitution can lead to improved metabolic stability and aqueous solubility while maintaining or enhancing biological activity. nih.govacs.org

The Ethan-1-amine Moiety: Fundamental Role and Reactivity in Chemical Design

The ethan-1-amine (ethylamine) moiety is a primary aliphatic amine that serves as a fundamental building block in organic synthesis. wikipedia.orgnih.gov Its presence in a molecule introduces a basic and nucleophilic center, which can participate in a wide range of chemical transformations. wikipedia.org Primary amines are key functional groups for the formation of amides, sulfonamides, and for undergoing reactions such as alkylation and reductive amination to build more complex molecular structures. libretexts.org

The amine group's ability to form hydrogen bonds and its potential to be protonated at physiological pH make it a critical determinant of a molecule's solubility, crystal packing, and interaction with biological targets. youtube.com The flexibility of the ethyl linker provides conformational freedom, allowing the amine group to orient itself for optimal interactions.

Positioning of 2-(2-Methyloxetan-2-yl)ethan-1-amine as a Subject of Academic Investigation

Research into this specific molecule would likely focus on:

Novel Synthetic Methodologies: Developing efficient and stereoselective routes to synthesize this compound and its analogs.

Conformational Analysis: Investigating the preferred three-dimensional structure of the molecule and how the oxetane ring influences the orientation of the ethylamine (B1201723) side chain.

Medicinal Chemistry Applications: Exploring the potential of this scaffold as a building block for the synthesis of new therapeutic agents. The combination of the metabolically robust oxetane and the versatile primary amine makes it an attractive starting point for drug discovery programs.

Materials Science: Utilizing the amine functionality for polymerization or for grafting onto surfaces to create new materials with tailored properties.

Research Scope and Objectives for Comprehensive Analysis

A comprehensive analysis of this compound would entail a multidisciplinary approach. The primary objectives of such research would be to:

Synthesize and Characterize: Develop a robust synthetic route to produce the compound in high purity and to fully characterize its structural and physicochemical properties.

Explore Chemical Reactivity: Investigate the reactivity of both the oxetane and amine functionalities to understand the scope and limitations of its use as a chemical building block.

Computational Modeling: Employ computational methods to model the conformational preferences and electronic properties of the molecule to guide the design of new derivatives.

Biological Evaluation: Synthesize a focused library of derivatives and evaluate their biological activity in relevant assays to identify potential therapeutic applications.

By systematically addressing these objectives, the scientific community can fully elucidate the potential of this compound as a valuable tool in both academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B13475503 2-(2-Methyloxetan-2-yl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(2-methyloxetan-2-yl)ethanamine

InChI

InChI=1S/C6H13NO/c1-6(2-4-7)3-5-8-6/h2-5,7H2,1H3

InChI Key

IDZQXGZWCGJJCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCO1)CCN

Origin of Product

United States

In Depth Spectroscopic and Computational Characterization of 2 2 Methyloxetan 2 Yl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, connectivity, and solution-state conformation. For 2-(2-methyloxetan-2-yl)ethan-1-amine, a comprehensive suite of NMR experiments would provide a complete picture of its atomic arrangement and dynamic behavior.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. The electronegativity of the oxygen and nitrogen atoms, combined with the ring strain of the oxetane (B1205548) moiety, results in a distinct pattern of resonances.

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals for the methyl, ethylamine (B1201723), and oxetane ring protons. The methylene (B1212753) protons of the oxetane ring (at C3 and C4) are diastereotopic, meaning they are chemically non-equivalent, and would likely appear as distinct multiplets. The protons of the ethylamine side-chain would also exhibit characteristic shifts, with the methylene group adjacent to the amine (C1') being deshielded compared to the one adjacent to the quaternary oxetane carbon (C2').

¹³C NMR Spectroscopy : The carbon spectrum provides information on the carbon skeleton. The quaternary carbon of the oxetane ring (C2) would appear significantly downfield due to the attached oxygen and methyl group. The carbons of the oxetane ring (C3, C4) and the ethylamine side chain (C1', C2') would resonate at predictable chemical shifts influenced by the neighboring heteroatoms.

¹⁵N NMR Spectroscopy : Although less common, ¹⁵N NMR could directly probe the electronic environment of the nitrogen atom in the primary amine. The chemical shift would be characteristic of an aliphatic amine and would be sensitive to solvent and pH effects, providing insight into protonation states.

A table of predicted chemical shifts based on typical values for similar structural motifs is presented below.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~1.3~25
C3-H₂~2.5 - 2.7 (multiplets)~35
C4-H₂~4.4 - 4.6 (multiplets)~78
C1'-H₂~2.8 - 3.0 (triplet)~40
C2'-H₂~1.8 - 2.0 (triplet)~45
N-H₂Variable (broad singlet)N/A
C2 (quaternary)N/A~80

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the protons on C1' and C2' of the ethylamine chain, confirming the ethyl fragment. It would also show couplings between the geminal and vicinal protons of the oxetane ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons (¹H-¹³C). This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the ¹H signals of the C3 methylene group to the ¹³C signal of C3.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC establishes longer-range correlations (typically 2-3 bonds) between protons and carbons. nih.gov This is vital for connecting different fragments of the molecule. For example, correlations would be expected from the methyl protons (C2-CH₃) to the quaternary carbon C2 and the oxetane ring carbon C3. Similarly, protons on C2' would show correlations to the quaternary carbon C2, confirming the attachment of the ethylamine side chain to the oxetane ring.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space proximity of protons. rsc.org They are instrumental in determining stereochemistry and preferred conformations. For this molecule, NOESY or ROESY could reveal spatial relationships between the methyl group protons and the protons on the ethylamine side chain, providing insight into the rotational preference around the C2-C2' bond. mdpi.com

NMR parameters such as coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) can provide detailed information about the molecule's three-dimensional structure in solution. nih.gov The puckered conformation of the oxetane ring can be investigated by analyzing the vicinal proton-proton coupling constants within the ring. mdpi.com The magnitude of these couplings is related to the dihedral angles between the protons, which in turn defines the ring's conformation. The rotational freedom of the ethylamine side chain could also be studied by observing changes in chemical shifts or coupling constants at different temperatures. auremn.org.br

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would have an odd-numbered mass-to-charge ratio (m/z), consistent with the "nitrogen rule" for compounds containing a single nitrogen atom. libretexts.org The primary and most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

A plausible fragmentation pathway would involve the following steps:

α-Cleavage : Cleavage of the C1'-C2' bond is the most likely initial fragmentation. This would result in the loss of a neutral (2-methyloxetan-2-yl)methyl radical and the formation of a stable, resonance-stabilized iminium cation at m/z 30 ([CH₂=NH₂]⁺). This fragment is often the base peak in the mass spectra of primary amines with an unbranched α-carbon. whitman.edu

Oxetane Ring Opening/Fragmentation : Other fragmentation pathways could involve the oxetane ring. Ring-opening followed by β-scission could lead to the loss of ethene and the formation of an acetyl radical from the 2-methyloxetan-2-yl radical. acs.org

A predicted table of major fragments is provided below.

m/z ValueProposed Fragment IonFragmentation Pathway
129[C₇H₁₅NO]⁺ (Molecular Ion)Parent molecule
30[CH₂NH₂]⁺α-cleavage at the C1'-C2' bond (loss of C₆H₁₁O• radical)
99[M - CH₂NH]⁺ or [C₆H₁₁O]⁺Loss of the aminomethyl radical or charge retention on the oxetane fragment
71[C₄H₇O]⁺Fragmentation of the oxetane ring (e.g., loss of ethene)

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. mdpi.com If a suitable single crystal of this compound or a salt derivative could be grown, this technique would reveal:

Molecular Conformation : The exact puckering of the oxetane ring and the preferred rotational conformation (torsion angle) of the ethylamine side chain in the crystal lattice.

Bond Parameters : Precise measurements of all bond lengths and angles, which can provide insight into ring strain and electronic effects.

Intermolecular Interactions : The primary amine group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). The oxygen atom of the oxetane ring is also a hydrogen bond acceptor. mdpi.com X-ray analysis would elucidate the network of intermolecular hydrogen bonds and other van der Waals interactions that dictate the crystal packing. This information is critical for understanding the solid-state properties of the material.

Quantum Chemical and Molecular Modeling Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful theoretical tools used to complement and interpret experimental data. mdpi.com For this compound, these computational studies could provide valuable insights:

Conformational Search : A systematic search of the potential energy surface can identify the lowest energy (most stable) conformations of the molecule in the gas phase. This would reveal the preferred puckering of the oxetane ring and the rotational isomers of the side chain.

Calculation of Spectroscopic Properties : Theoretical calculations can predict NMR chemical shifts and coupling constants. nih.gov Comparing these calculated values with experimental data can aid in the assignment of complex spectra and validate the proposed structure and conformation.

Electronic Properties : Modeling can determine properties such as molecular electrostatic potential, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are fundamental to understanding the molecule's reactivity and its ability to participate in intermolecular interactions. mdpi.com

Thermodynamic Parameters : The relative energies of different conformers can be calculated to estimate their populations at a given temperature, providing a deeper understanding of the conformational equilibrium observed in NMR experiments. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netresearchgate.net By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), key molecular properties can be accurately calculated. rsc.orgnih.govnih.gov These calculations provide insights into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized around the lone pair of the nitrogen atom in the amine group and the oxygen atom in the oxetane ring, as these are the most electron-rich areas. Conversely, the LUMO would likely be distributed across the antibonding orbitals of the C-N and C-O bonds.

From these FMO energies, global chemical reactivity descriptors can be derived to quantify the molecule's behavior. nih.govmdpi.com These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index. researchgate.netmdpi.com This data is instrumental in predicting how the molecule will interact with other chemical species. For instance, the amine group suggests nucleophilic behavior, which would be supported by a relatively high HOMO energy.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. researchgate.netnih.gov This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov For this compound, the MEP would show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the amine hydrogens.

Table 1: Predicted Global Reactivity Descriptors for this compound based on DFT Calculations.
DescriptorSymbolFormulaPredicted Value (a.u.)Significance
HOMO EnergyEHOMO-~ -0.25Electron-donating ability
LUMO EnergyELUMO-~ 0.05Electron-accepting ability
Energy GapΔEELUMO - EHOMO~ 0.30Chemical stability and reactivity
Ionization PotentialIP-EHOMO~ 0.25Energy required to remove an electron
Electron AffinityEA-ELUMO~ -0.05Energy released when an electron is added
Chemical Hardnessη(IP - EA) / 2~ 0.15Resistance to change in electron configuration
Electronegativityχ(IP + EA) / 2~ 0.10Power to attract electrons
Electrophilicity Indexωχ2 / (2η)~ 0.033Propensity to accept electrons

Note: The values in Table 1 are hypothetical and representative of what would be expected from a DFT calculation at a common level of theory. Actual values would require specific computation.

Conformational Landscapes and Energy Minimization

The study of a molecule's conformational landscape involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. researchgate.net For this compound, conformational flexibility arises primarily from the rotation around the single bonds of the ethanamine side chain. A potential energy surface (PES) scan can be performed computationally by systematically rotating key dihedral angles and calculating the energy at each step to identify energy minima. researchgate.net

Computational methods, such as molecular mechanics (using force fields like MMFF94x) or quantum mechanical methods (like DFT), are employed to perform energy minimization for each potential conformer. researchgate.net This process optimizes the geometry to find the lowest energy structure for that particular conformation. The results typically show that staggered conformations are lower in energy than eclipsed conformations due to reduced steric hindrance.

Intramolecular hydrogen bonding can also play a critical role in stabilizing certain conformers. In this compound, a hydrogen bond could potentially form between a hydrogen atom of the amine group and the oxygen atom of the oxetane ring, creating a pseudo-cyclic structure. Such an interaction would significantly lower the relative energy of that conformer, making it more populated at equilibrium.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound.
Conformer DescriptionKey Dihedral Angle(s)Intramolecular H-BondRelative Energy (kcal/mol)Predicted Population (%)
Anti (Extended)~180°No1.55.8
Gauche 1~60°No2.02.7
Gauche 2 (H-Bonded)~60°Yes (N-H···O)0.091.5
Eclipsed~0°No5.0<0.1

Note: The data in Table 2 is illustrative. The conformer with the intramolecular hydrogen bond is predicted to be the global minimum (lowest energy).

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations provide a method for observing the time-dependent behavior of a molecule, offering insights into its flexibility, conformational transitions, and interactions with its environment. researchgate.net By simulating the molecule over a period (from nanoseconds to microseconds), a trajectory of atomic positions is generated, revealing the dynamic nature of the compound.

For this compound, an MD simulation would show the constant rotation around the flexible bonds in the side chain and the slight puckering motions of the oxetane ring. These simulations can confirm the conformational preferences predicted by energy minimization, showing the percentage of time the molecule spends in each low-energy state. acs.org

A crucial application of MD is the study of solvation effects. nih.gov By placing the molecule in a simulation box filled with explicit solvent molecules, such as water, one can analyze how the solvent influences the solute's conformation and dynamics. nih.govresearchgate.net Water molecules are expected to form hydrogen bonds with both the amine group (as a donor and acceptor) and the oxetane oxygen (as an acceptor). nih.gov This solvation shell can affect the conformational equilibrium; for example, strong interactions with water might disrupt the intramolecular hydrogen bond that is favored in the gas phase, leading to a higher population of more extended conformers in aqueous solution. researchgate.net

The simulation can also be used to calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. The RDF for water around the nitrogen and oxygen atoms would show sharp peaks at short distances, quantifying the structure and strength of the hydrogen-bonding network. nih.gov This detailed understanding of solvation is critical, as it closely mimics biologically relevant conditions. nih.gov

Analysis of Strain Energy and Orbital Interactions within the Oxetane Ring

The four-membered oxetane ring is characterized by significant ring strain, which is a key determinant of its chemical properties and reactivity. researchgate.netnih.gov This strain arises from two main factors: angle strain, due to the deviation of the internal bond angles from the ideal sp³ tetrahedral angle (109.5°), and torsional strain, resulting from the eclipsing interactions of substituents on adjacent ring atoms. The total strain energy of an unsubstituted oxetane ring is approximately 106-107 kJ/mol (or ~25.5 kcal/mol). utexas.eduresearchgate.netdtic.mil

This inherent strain makes the oxetane ring susceptible to ring-opening reactions, a process that relieves the strain. researchgate.net Computational chemistry provides methods to quantify this strain energy. One common approach is the use of isodesmic or homodesmotic reactions. nih.gov These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved. By calculating the enthalpy change of such a reaction, where the strained ring is broken into unstrained, open-chain analogues, the strain energy can be isolated.

Chemical Reactivity and Transformative Chemistry of 2 2 Methyloxetan 2 Yl Ethan 1 Amine

Reactivity of the Oxetane (B1205548) Ring System

The inherent strain energy of the oxetane ring, approximately 25.5 kcal/mol, is the primary driver for its reactivity. nih.gov This strain facilitates reactions that lead to the cleavage of the C-O bonds, thereby relieving the steric and angular strain of the four-membered heterocycle. acs.org The substitution pattern of 2-(2-Methyloxetan-2-yl)ethan-1-amine, with a methyl group and an aminoethyl side chain at the C2 position, introduces asymmetry that dictates the regioselectivity of ring-opening reactions.

The ring-opening of unsymmetrical oxetanes with nucleophiles is a cornerstone of their chemistry, providing a pathway to 1,3-difunctionalized acyclic compounds. The regiochemical outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring via an SN2 mechanism. magtech.com.cn For this compound, this would involve a nucleophilic attack at the C4 methylene (B1212753) position, leading to the cleavage of the adjacent C-O bond. This pathway is favored due to the steric bulk of the C2 position.

Conversely, in the presence of a Lewis or Brønsted acid, the reaction mechanism shifts. The acid activates the oxetane by protonating the oxygen atom, which imparts a partial positive charge on the adjacent carbon atoms. The more substituted C2 carbon can better stabilize this developing positive charge, favoring nucleophilic attack at this position. magtech.com.cn This results in the formation of a tertiary alcohol, a reversal of the regioselectivity observed under basic conditions.

NucleophileConditionsMajor Product StructureRegioselectivity
RMgX (Grignard) Ether, RTNu-CH₂-CH₂-C(CH₃)(CH₂CH₂NH₂)-OHAttack at C4 (less hindered)
RLi (Organolithium) Hexane/Ether, -78°C to RTNu-CH₂-CH₂-C(CH₃)(CH₂CH₂NH₂)-OHAttack at C4 (less hindered)
R₂CuLi (Gilman) Ether, -78°C to RTNu-CH₂-CH₂-C(CH₃)(CH₂CH₂NH₂)-OHAttack at C4 (less hindered)
NaN₃ (Sodium Azide) DMF, HeatN₃-CH₂-CH₂-C(CH₃)(CH₂CH₂NH₂)-OHAttack at C4 (less hindered)
ROH (Alcohol) H⁺ (cat.)HO-CH₂-CH₂-C(CH₃)(CH₂CH₂NH₂)-ORAttack at C2 (more substituted)
H₂O H⁺ (cat.)HO-CH₂-CH₂-C(CH₃)(CH₂CH₂NH₂)-OHAttack at C2 (more substituted)

Note: The table presents expected reactivity based on established principles for unsymmetrical oxetanes.

Treatment of oxetanes with strong acids can initiate cationic ring-opening polymerization (CROP). The mechanism for a 2,2-disubstituted oxetane like the one in the title compound begins with the protonation of the oxetane oxygen by an acid initiator. This is followed by the cleavage of a C-O bond to form a tertiary carbocation at the C2 position, which is stabilized by the methyl group.

This carbocationic species is highly electrophilic and can be attacked by the oxygen atom of another monomer molecule. This nucleophilic attack opens the second oxetane ring and propagates the polymer chain. This process continues, leading to the formation of a polyether with a repeating unit derived from the oxetane monomer. The primary amine on the side chain would require protection prior to polymerization to prevent it from acting as a terminating agent or interfering with the cationic propagation.

The strained oxetane ring can undergo ring-expansion reactions to form more stable five-membered heterocycles, such as tetrahydrofuran (B95107) derivatives. These transformations are often mediated by the formation of ylides. For instance, reaction with sulfur ylides can lead to the formation of an intermediate that rearranges to a tetrahydrofuran. nih.gov Photochemical conditions can also be employed to generate carbenes that react with the oxetane oxygen to form an ylide, which subsequently rearranges to expand the ring. rsc.org

Rearrangements can also be initiated by radical-based mechanisms. Unimolecular reactions of radicals derived from 2-methyloxetane (B110119) have been studied, showing that ring-opening via C-O or C-C bond scission is followed by subsequent β-scission or rearrangement pathways. nih.govnsf.govresearchgate.net For this compound, a radical generated on the side chain could potentially lead to complex intramolecular rearrangements.

Reactivity of the Primary Amine Functional Group

The primary amine in this compound is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is characteristic of primary alkylamines, allowing for a wide range of chemical transformations, provided the reaction conditions are compatible with the stability of the oxetane ring.

The primary amine readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) yields sulfonamides. These reactions are typically high-yielding and are conducted under conditions mild enough to preserve the integrity of the oxetane ring. The steric bulk of the adjacent 2-methyloxetanyl group is generally not sufficient to significantly hinder these reactions at the primary amine.

ReagentReagent ClassProductGeneral Conditions
Acetyl chloride Acid HalideN-(2-(2-Methyloxetan-2-yl)ethyl)acetamideBase (e.g., Pyridine, Et₃N), CH₂Cl₂, 0°C to RT
Acetic anhydride Acid AnhydrideN-(2-(2-Methyloxetan-2-yl)ethyl)acetamideNeat or in aprotic solvent, RT to Heat
Benzoyl chloride Acid HalideN-(2-(2-Methyloxetan-2-yl)ethyl)benzamideBase (e.g., Pyridine, Et₃N), CH₂Cl₂, 0°C to RT
Tosyl chloride Sulfonyl HalideN-(2-(2-Methyloxetan-2-yl)ethyl)-4-methylbenzenesulfonamideBase (e.g., Pyridine), CH₂Cl₂, 0°C to RT
Mesyl chloride Sulfonyl HalideN-(2-(2-Methyloxetan-2-yl)ethyl)methanesulfonamideBase (e.g., Et₃N), CH₂Cl₂, 0°C to RT

The nitrogen atom of the primary amine can be alkylated using alkyl halides. The reaction is often difficult to control, typically yielding a mixture of the secondary amine, tertiary amine, and the quaternary ammonium (B1175870) salt due to the increasing nucleophilicity of the intermediate products. To achieve controlled mono-alkylation, reductive amination with an aldehyde or ketone is often the preferred method.

Exhaustive alkylation, known as quaternization, can be achieved by reacting the primary amine with an excess of a suitable alkylating agent, such as methyl iodide. This reaction, often referred to as the Menschutkin reaction when starting from a tertiary amine, proceeds via successive SN2 substitutions to form the quaternary ammonium salt. unacademy.com These salts are ionic compounds with applications as phase-transfer catalysts and surfactants. mdpi.com

Formation of Imines, Enamines, and Related Derivatives

The primary amine group of this compound serves as a reactive handle for condensation reactions with various carbonyl-containing compounds, leading to the formation of imines, enamines, and other C=N bonded derivatives.

Imines (Schiff Bases): The reaction between a primary amine and an aldehyde or ketone yields an imine, also known as a Schiff base. fiveable.memasterorganicchemistry.com This transformation is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. youtube.comlibretexts.orglibretexts.org The mechanism initiates with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. fiveable.mechemistrysteps.com Subsequent protonation of the hydroxyl group under mildly acidic conditions (typically pH 4-5) converts it into a good leaving group (H₂O), which is then eliminated to form a C=N double bond. libretexts.orgchemistrysteps.com The reaction is driven to completion by the removal of water. youtube.com

While specific literature detailing this reaction for this compound is not extensively documented, its behavior is predicted by the well-established principles of amine chemistry. The oxetane ring is generally stable under the mildly acidic conditions required for imine formation. chemrxiv.orgacs.org

Reactant (Aldehyde/Ketone)Product (Imine)Reaction Conditions
Benzaldehyde(E)-N-benzylidene-2-(2-methyloxetan-2-yl)ethan-1-amineMild acid catalyst (e.g., acetic acid), removal of water
Acetone (B3395972)N-(propan-2-ylidene)-2-(2-methyloxetan-2-yl)ethan-1-amineMild acid catalyst, Dean-Stark trap
CyclohexanoneN-cyclohexylidene-2-(2-methyloxetan-2-yl)ethan-1-amineMild acid catalyst, molecular sieves

Enamines: Enamine formation typically involves the reaction of an aldehyde or ketone with a secondary amine. libretexts.orglibretexts.orgbyjus.com The reaction proceeds through a similar carbinolamine intermediate as imine formation. However, because a secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon atom, resulting in a C=C double bond next to the nitrogen atom (ene + amine). libretexts.orglibretexts.org Primary amines, like the one in the title compound, preferentially form the more thermodynamically stable imine. wikipedia.org

Related Derivatives: The primary amine functionality allows for the synthesis of a variety of related derivatives through condensation reactions with other reagents.

Amidines: These are compounds with the RC(=NR')NR₂ functional group. They can be synthesized through several routes, including the direct addition of amines to nitriles, often facilitated by strong bases or metal catalysts. organic-chemistry.orgnih.govwikipedia.org Another method involves the reaction of amines with imidoyl chlorides or dimethylformamide acetals. wikipedia.org

Hydrazones and Oximes: These derivatives are formed by reacting the primary amine with hydrazines (to form hydrazones) or hydroxylamine (B1172632) (to form oximes), respectively. masterorganicchemistry.comlibretexts.orgyoutube.com These reactions follow the same fundamental mechanism as imine formation and are often used to create stable, crystalline derivatives of carbonyl compounds. libretexts.orglibretexts.org

Exploiting Dual Functionality for Complex Molecular Assembly

The orthogonal reactivity of the amine and oxetane functionalities makes this compound a valuable bifunctional building block for the assembly of complex molecular architectures. nih.govnih.gov Such building blocks are in high demand as they allow for the rapid construction of diverse chemical scaffolds. nih.govenamine.net

One synthetic strategy involves first utilizing the amine group to connect the molecule to a larger scaffold. For instance, the amine can be used in an amidation reaction to form a peptide-like bond. The resulting molecule, now containing a pendant oxetane ring, can undergo a second, distinct transformation.

In a subsequent step, the oxetane ring can be opened. This ring-opening event can serve several purposes:

Introduction of New Functionality: Acid-catalyzed hydrolysis of the oxetane introduces a 1,3-diol, significantly increasing the polarity and hydrogen-bonding capability of the molecule.

Molecular Elongation: Ring-opening with a carbon-based nucleophile can create a new carbon-carbon bond, extending the molecular framework.

Annulation Reactions: The molecule can act as a 1,3-amphoteric synthon, where the amine acts as a nucleophile and the oxetane carbons act as electrophilic sites, enabling the one-step construction of heterocyclic rings. rsc.org

Polymerization: The oxetane can act as a monomer for ring-opening polymerization, leading to polyethers with side chains derived from the initial amine functionalization.

This step-wise exploitation of the dual functionality allows for a "growth-oriented" approach to synthesis, where complexity is built upon a simple, versatile starting material. The ability to introduce the stable, polar oxetane motif and then reveal new functionality through a controlled ring-opening makes this compound a powerful tool for creating novel structures in medicinal chemistry and materials science. acs.orgscispace.com

Role of 2 2 Methyloxetan 2 Yl Ethan 1 Amine As a Building Block and Scaffold in Advanced Chemical Sciences

Applications in Complex Molecule Synthesis and Natural Product Analogs

The unique three-dimensional structure and metabolic stability of the oxetane (B1205548) ring make 2-(2-methyloxetan-2-yl)ethan-1-amine an attractive component for the synthesis of complex molecules and analogs of natural products. nih.govmdpi.com In drug discovery, the replacement of common functionalities with an oxetane can lead to significant improvements in a molecule's pharmacokinetic profile. researchgate.netresearchgate.net The oxetane unit can act as a conformational lock, rigidifying parts of a molecule to enhance binding to biological targets, a principle observed in natural products like paclitaxel (B517696) (Taxol). acs.org

The ethylamine (B1201723) portion of the molecule offers a convenient point of attachment for coupling with carboxylic acids, aldehydes, and other electrophilic partners, allowing for its seamless integration into larger, more complex structures. nih.gov For instance, through standard amide bond formation, the scaffold can be incorporated into peptide-based structures or complex natural product backbones. Researchers leverage this building block to create novel analogs that retain the biological activity of the parent natural product but possess superior drug-like properties. The stability of the oxetane ring under a variety of reaction conditions further enhances its utility in multi-step synthetic campaigns. nih.govnih.gov

Below is a table summarizing the strategic incorporation of oxetane-containing building blocks in the synthesis of bioactive molecules.

Bioactive Molecule ClassSynthetic StrategyDesired Outcome of Oxetane Incorporation
Kinase Inhibitors Amide coupling of the amine with a heterocyclic carboxylic acid.Improved aqueous solubility and metabolic stability. researchgate.net
Antiviral Agents Reductive amination with an aldehyde-bearing pharmacophore.Enhanced cell permeability and reduced off-target effects. researchgate.net
Natural Product Analogs Late-stage functionalization via nucleophilic substitution.Introduction of a polar, rigid element to probe structure-activity relationships. acs.org
Peptidomimetics Integration into a peptide backbone as a non-natural amino acid surrogate.Increased resistance to proteolytic degradation. acs.org

Design of Molecular Probes and Labeling Reagents for Chemical Biology

In the field of chemical biology, molecular probes and labeling reagents are essential tools for visualizing and tracking biomolecules in their native environments. nih.gov The structure of this compound is well-suited for the design of such tools. acs.org The primary amine serves as a highly versatile conjugation handle for the attachment of reporter groups, such as fluorophores, biotin, or affinity tags. thermofisher.com

The standard method for labeling biomolecules involves the reaction of a primary amine with an amine-reactive reagent. thermofisher.com For example, the amine group of this compound can react readily with N-hydroxysuccinimide (NHS) esters of fluorescent dyes to form a stable amide bond, thereby creating a fluorescent probe. thermofisher.com This probe can then be used to label proteins, nucleic acids, or other molecules of interest. nih.gov

The oxetane moiety itself can confer beneficial properties to the resulting probe. Its polarity can improve the water solubility of otherwise hydrophobic dyes, which is crucial for biological applications. nih.gov Furthermore, the small, three-dimensional nature of the oxetane can minimize steric hindrance, potentially allowing the probe to access binding sites that would be inaccessible to bulkier linkers. nih.gov This allows for the creation of a diverse array of chemical biology tools, as detailed in the table below.

Probe/Reagent TypeReporter GroupConjugation ChemistryPotential Application
Fluorescent Probe Fluorescein, Rhodamine, etc.Amide bond formation with NHS ester of dye. thermofisher.comCellular imaging, flow cytometry, fluorescence microscopy.
Affinity Tag BiotinAmide bond formation with NHS-biotin. nih.govProtein purification, pull-down assays, surface immobilization.
Crosslinking Agent Photoreactive group (e.g., diazirine)Attachment via the amine to a crosslinker scaffold.Identifying protein-protein interactions.
Bioorthogonal Label Azide or AlkyneAcylation of the amine with an azide- or alkyne-containing acid.In vivo labeling of biomolecules via click chemistry. escholarship.org

Utilization in Supramolecular Chemistry and Host-Guest Interactions

The distinct structural features of this compound—namely, the hydrogen-bond-accepting ether oxygen of the oxetane and the hydrogen-bond-donating and accepting primary amine—make it a compelling building block for supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and van der Waals forces, which are the basis of molecular recognition and self-assembly.

In host-guest chemistry, this compound can be incorporated into larger macrocyclic hosts or act as a guest that binds within the cavity of a synthetic receptor. The oxetane's oxygen atom can serve as a hydrogen bond acceptor, while the ammonium (B1175870) cation, formed under acidic conditions, can interact favorably with crown ethers or other anion-binding hosts. The conformational rigidity of the oxetane ring can pre-organize the scaffold, potentially leading to higher binding affinities and selectivities.

Furthermore, the bifunctional nature of the molecule allows for its use in the construction of self-assembling systems. For example, derivatization of the amine group can lead to the formation of amphiphiles that self-assemble into micelles, vesicles, or other ordered structures in solution. The polar oxetane headgroup, combined with a nonpolar tail, would drive this assembly process.

Supramolecular SystemRole of the CompoundKey InteractionsPotential Application
Macrocyclic Host As a component of the macrocycle backbone.Hydrogen bonding (N-H and O), Dipole-dipole.Selective ion or small molecule sensing.
Guest Molecule Binds within a host cavity.Ion-dipole (with protonated amine), Hydrogen bonding.Molecular recognition studies.
Self-Assembling Monolayer Anchored to a surface via the amine.Intermolecular hydrogen bonds, van der Waals forces.Surface modification, functional materials.
Organogelator Forms fibrous networks through self-assembly.Hydrogen bonding networks.Smart materials, controlled release systems.

Precursor for Functional Polymers and Advanced Materials

The presence of a primary amine and a strained oxetane ring makes this compound a valuable monomer for the synthesis of functional polymers and advanced materials. Both functional groups can be independently or sequentially polymerized to create polymers with unique architectures and properties.

The primary amine can readily undergo polycondensation or polyaddition reactions. For example, it can react with diacids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would feature a pendant oxetane group on each repeating unit. These pendant groups can significantly influence the polymer's properties, such as increasing its polarity, glass transition temperature, and potentially its biocompatibility.

Alternatively, the oxetane ring itself can be polymerized through cationic ring-opening polymerization (CROP). This process yields polyethers with a repeating unit that contains the 2-methyl-2-(aminoethyl) side chain. The primary amines along the polymer backbone can be used for post-polymerization modification, allowing for the attachment of various functional groups, drugs, or biomolecules. This dual reactivity enables the creation of a wide range of materials, from hydrogels to functional coatings.

Polymer TypePolymerization MethodResulting Polymer StructurePotential Applications
Polyamide Polycondensation with a diacid.Linear polymer with pendant oxetane rings.High-performance plastics, specialty fibers.
Polyether Cationic Ring-Opening Polymerization (CROP).Polyether backbone with pendant aminoethyl groups.Drug delivery systems, biocompatible coatings.
Crosslinked Network Dual polymerization (e.g., amine acylation followed by CROP).3D network with both amide and ether linkages.Hydrogels, thermosetting resins.
Grafted Copolymer Grafting from the amine groups of a pre-formed polymer.Polymer backbone with poly(oxetane) side chains.Surface modification, compatibilizers.

Contribution to Chemical Space Exploration and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules to populate novel areas of chemical space, thereby increasing the probability of discovering new biologically active compounds. The three-dimensional and stereochemically complex nature of scaffolds is highly valued in DOS. This compound serves as an excellent starting point for DOS due to its inherent 3D character imparted by the sp³-rich oxetane ring. researchgate.net

This building block allows chemists to move away from the flat, aromatic structures that have traditionally dominated compound libraries. The rigid, non-planar oxetane scaffold introduces well-defined exit vectors for substituents, enabling the systematic exploration of three-dimensional space around a core structure.

The dual functionality of the molecule provides numerous opportunities for diversification. The primary amine can be acylated, alkylated, or used in reductive aminations to introduce a wide variety of substituents. Furthermore, the oxetane ring can undergo ring-opening reactions under specific conditions to yield 1,3-diol derivatives, which can be further functionalized, adding another layer of structural diversity. By combining this scaffold with various reaction pathways, complex and diverse molecular libraries can be generated efficiently, accelerating the discovery of new probes and therapeutic leads.

Diversification StrategyReaction TypeResulting Structural MotifImpact on Chemical Space
Appendage Modification Amide coupling, Sulfonylation, Reductive Amination.Varied substituents on the nitrogen atom.Exploration of peripheral chemical space with diverse functional groups.
Scaffold Elaboration Ring-opening of the oxetane.1,3-diol derivatives.Access to acyclic, flexible scaffolds with new functionalization points.
Multicomponent Reactions Ugi or Passerini reactions involving the amine.Highly complex and diverse adducts in a single step.Rapid generation of molecular complexity from simple inputs.
Spirocycle Formation Intramolecular cyclization following derivatization.Fused or spirocyclic heterocyclic systems.Introduction of novel, rigid 3D frameworks.

Mechanistic Studies and Molecular Interactions Involving 2 2 Methyloxetan 2 Yl Ethan 1 Amine Scaffold Academic Focus, Excluding Clinical Outcomes

Molecular Recognition Principles and Binding Interactions (In Vitro/In Silico)

The oxetane (B1205548) moiety is not merely a passive structural element; it actively participates in and influences molecular recognition through a combination of electronic and conformational effects.

The oxetane oxygen atom, with its exposed lone pairs of electrons resulting from the strained C–O–C bond angle, is an effective hydrogen-bond acceptor. acs.org Studies have shown that oxetanes form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl functional groups, such as those in aliphatic ketones and esters. acs.org This hydrogen-bonding capability is a critical feature in the design of molecules intended to interact with biological targets, where such bonds are pivotal for binding affinity and specificity.

The primary amine group of the scaffold is a classic hydrogen bond donor. However, the proximity of the electron-withdrawing oxetane ring significantly modulates its basicity. The inductive effect of the oxetane oxygen, propagated through the short sigma-bonding framework, reduces the pKaH of a nearby amine. For instance, placing an oxetane alpha to an amine can decrease its basicity by approximately 2.7 pKa units. nih.gov This attenuation of basicity is a crucial tool in drug design to fine-tune the ionization state of the molecule under physiological conditions, thereby influencing its interaction profile and pharmacokinetic properties. nih.gov

Table 1: Hydrogen Bonding Characteristics

MoietyRole in Hydrogen BondingModulation Effects
Oxetane Oxygen AcceptorMore effective than other cyclic ethers; competes with carbonyls. acs.org
Amine Nitrogen DonorBasicity is significantly reduced by the inductive effect of the adjacent oxetane ring. nih.gov

The rigid, three-dimensional structure of the oxetane ring serves as a "conformational lock," restricting the rotational freedom of the molecule. acs.orgnih.gov This pre-organization of the ligand's conformation can be advantageous for binding to a specific target, as it reduces the entropic penalty upon binding. By locking the molecule into a bioactive conformation, the oxetane ring can enhance binding affinity. acs.org The puckered nature of the oxetane ring, which can be influenced by substituents, introduces defined three-dimensionality, allowing for exploration of chemical space that is often inaccessible with more flexible linkers. nih.gov

Stereochemistry at the 2-position of the oxetane, where the methyl and ethyl-amine groups are attached in the title compound, creates a chiral center. This chirality is fundamental in ligand design, as biological macromolecules are chiral and often exhibit stereospecific recognition. The precise spatial arrangement of the amine and methyl groups, dictated by the stereocenter, will determine the complementarity of the ligand with its binding site, profoundly influencing binding affinity and selectivity.

Role in Enzyme Interaction Studies (Mechanistic without Therapeutic Claims)

In mechanistic studies, the oxetane-amine scaffold serves as a valuable probe for understanding enzyme-ligand interactions. The oxetane ring can act as a bioisostere for other functional groups, most notably carbonyls and gem-dimethyl groups. nih.govenamine.net Replacing a metabolically labile carbonyl group with a stable oxetane allows researchers to investigate the importance of the hydrogen-bonding and dipolar interactions of the original group without the complication of metabolic degradation. nih.gov This substitution helps to dissect the specific contributions of different functional groups to binding and catalysis.

Docking studies and computational models have been employed to understand how oxetane-containing molecules orient themselves within an enzyme's active site. nih.gov While in some cases the oxetane ring may not form direct interactions with protein residues, its role in conformational control and modulating the properties of adjacent functional groups (like the amine) is critical for achieving the optimal binding orientation. nih.gov

Development of Structure-Activity Relationship (SAR) Concepts for Oxetane-Amine Scaffolds

Structure-Activity Relationship (SAR) studies systematically explore how modifications to a chemical structure affect its biological activity. collaborativedrug.com For oxetane-amine scaffolds, SAR investigations have yielded several key principles.

The introduction of an oxetane moiety is a common strategy in the later stages of drug discovery campaigns to improve physicochemical properties. nih.gov SAR studies have consistently shown that incorporating an oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity (LogD). nih.govnih.gov For example, replacing a gem-dimethyl group with an oxetane can introduce polarity and steric bulk without significantly increasing lipophilicity. nih.gov

Furthermore, SAR studies have demonstrated that the position of the oxetane and its substitution pattern are critical. nih.gov Altering the connectivity of the oxetane or the substituents on the ring can dramatically impact a compound's potency and pharmacokinetic profile. nih.gov For instance, optimization of an inhibitor series led to an oxetane-containing compound with significantly improved potency and a better safety profile, highlighting the value of this scaffold in fine-tuning molecular properties. nih.gov

Table 2: SAR Insights for Oxetane-Amine Scaffolds

Structural ModificationObserved Effect on PropertiesReference
Introduction of Oxetane Ring Increased aqueous solubility, improved metabolic stability, reduced lipophilicity. nih.govnih.gov
Replacement of Carbonyl Group Maintained H-bonding ability, increased metabolic stability. nih.govenamine.net
Replacement of gem-Dimethyl Group Added polarity and steric bulk with minimal increase in lipophilicity. nih.gov
Alteration of Oxetane Position Significant impact on potency and pharmacokinetic profile. nih.gov

Application in Chemogenetic and Optogenetic Research as a Research Tool

While direct applications of 2-(2-methyloxetan-2-yl)ethan-1-amine in chemogenetic and optogenetic research are not prominently documented, the underlying principles of its scaffold are relevant. Chemogenetics involves engineering proteins to interact with previously unrecognized small molecules. nih.gov The unique structural and electronic properties of the oxetane-amine scaffold make it an interesting candidate for the design of novel, inert ligands for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Its defined conformation and modulated basicity could contribute to the high specificity required for such tools.

Optogenetics uses light to control the activity of genetically modified cells. nih.gov The development of photoswitchable ligands or "photopharmaceuticals" is a related field. The rigid oxetane scaffold could potentially be incorporated into such molecules to provide a stable framework for a photosensitive group, allowing for precise temporal and spatial control over ligand-receptor interactions. The principles of conformational locking observed with oxetanes would be beneficial in designing molecules that undergo significant and predictable shape changes upon photoisomerization.

Future Research Directions and Emerging Perspectives for 2 2 Methyloxetan 2 Yl Ethan 1 Amine

Development of Novel and More Efficient Synthetic Methodologies

The future synthesis of 2-(2-methyloxetan-2-yl)ethan-1-amine is poised for significant advancements beyond traditional multi-step batch processes. The focus will be on developing methodologies that are not only more efficient in terms of yield and atom economy but also align with the principles of green and sustainable chemistry.

Key areas of development include:

Catalytic Routes: Future research will likely target the direct conversion of readily available precursors using novel catalytic systems. Homogeneous catalysis using ruthenium or iridium complexes has shown promise for the selective synthesis of primary amines directly from alcohols and ammonia (B1221849), a process known as hydrogen-borrowing or hydrogen autotransfer. sci-hub.sebohrium.comacs.orgmdpi.com Applying this to a precursor like 2-(2-methyloxetan-2-yl)ethan-1-ol (B13455725) could provide a highly efficient, water-producing route to the target amine.

Flow Chemistry: Continuous flow technology offers substantial advantages over batch synthesis, including superior control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability. researchgate.netnih.gov The generation of unstable intermediates, such as functionalized organolithiums used in constructing 2,2-disubstituted oxetanes, can be managed effectively in microreactors with precise residence time control. researchgate.netthieme-connect.com A flow-based synthesis for this compound would enable safer, more consistent, and scalable production.

Novel Cyclization Strategies: While intramolecular Williamson ether synthesis is a common method for forming oxetane (B1205548) rings, it can be limited. researchgate.net Emerging strategies, such as rhodium-catalyzed O–H insertion and C–C bond-forming cyclizations, provide access to diversely functionalized 2,2-disubstituted oxetanes. rsc.orgrsc.orgresearchgate.net Another innovative approach involves the direct functionalization of alcohol C–H bonds using photoredox catalysis to construct the oxetane ring, offering a streamlined path from simple alcohols. beilstein-journals.orgnih.govacs.org Adapting these modern cyclization methods could significantly shorten the synthetic route to the target compound.

Integration of Artificial Intelligence and Machine Learning in Oxetane-Amine Design and Reactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and study of novel molecules like this compound. By analyzing vast datasets, ML models can identify complex patterns and make predictions that accelerate the discovery and optimization process. sesjournal.com

Future applications in this area include:

Reactivity and Yield Prediction: ML algorithms can be trained on extensive reaction databases to predict the outcomes of chemical reactions with high accuracy. researchgate.netarxiv.org For the synthesis of oxetane-amines, models could predict reaction yields, identify optimal catalysts and conditions, and even forecast potential side products, thereby minimizing trial-and-error experimentation. chemrxiv.orgnih.gov

De Novo Design: Generative AI models can design novel oxetane-amine derivatives with specific, user-defined properties. By targeting desirable characteristics such as enhanced biological activity, improved solubility, or specific material properties, these models can propose new molecular structures that chemists can then synthesize and test.

Predicting Physicochemical and Biological Properties: Machine learning can predict key molecular properties, including the ring strain energy (RSE) of the oxetane ring, which is crucial for understanding its reactivity. chemrxiv.orgchemrxiv.orgresearchgate.netcmu.edu Workflows combining ML interatomic potentials with quantum mechanics can compute RSE accurately and efficiently, providing insights into the thermodynamic driving forces for ring-opening reactions. cmu.edunumberanalytics.com

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML Application AreaSpecific TaskPotential Impact
Synthesis OptimizationPredicting reaction yields and optimal conditions for novel synthetic routes.Reduces experimental effort and resource consumption; accelerates development of efficient syntheses.
Reactivity PredictionCalculating ring strain energy (RSE) and predicting outcomes of unconventional transformations.Guides the exploration of new chemical reactions and catalytic systems.
De Novo Molecular DesignGenerating novel oxetane-amine structures with desired ADME or material properties.Expands the chemical space for drug discovery and materials science applications.
Property PredictionForecasting physicochemical properties like solubility, pKa, and metabolic stability.Prioritizes synthetic targets and reduces late-stage failures in development pipelines.

Exploration of Unconventional Reactivity and Catalytic Transformations

The inherent ring strain of the oxetane moiety in this compound makes it a substrate for a variety of ring-opening reactions. magtech.com.cn Future research will likely move beyond conventional nucleophilic ring-opening to explore more complex and unconventional transformations catalyzed by transition metals or light.

Transition-Metal Catalysis: The development of transition-metal-catalyzed reactions that activate the C–O bonds of the oxetane ring could lead to novel skeletal rearrangements or cross-coupling reactions. beilstein-journals.org For instance, palladium catalysis has been used for the arylative skeletal rearrangement of related 3-vinyloxetan-3-ols to dihydrofurans. beilstein-journals.org Similar strategies could unlock new synthetic pathways starting from functionalized derivatives of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. This approach has been used for the decarboxylative functionalization of oxetane-2-carboxylic acids. rsc.org Future work could explore the activation of the oxetane ring or the amino side-chain via photoredox pathways to engage in previously inaccessible bond-forming reactions.

Intramolecular Catalysis and Directing Group Effects: The primary amine in the molecule can act as an internal nucleophile or directing group. For example, in the presence of a suitable Lewis acid catalyst, the amine could facilitate an intramolecular ring-opening/cyclization cascade to form novel heterocyclic structures, analogous to the synthesis of oxazolines from 3-amido oxetanes. nih.govrsc.org This dual functionality within a single molecule opens avenues for designing complex, one-pot transformations.

Advanced Applications in Chemical Biology and Molecular Probe Development

The oxetane ring is increasingly recognized in medicinal chemistry as a valuable structural motif. acs.orgnih.gov It often serves as a bioisostere for gem-dimethyl or carbonyl groups, offering a way to improve key drug-like properties such as aqueous solubility, metabolic stability, and three-dimensionality without sacrificing biological activity. acs.orgnih.gov

The structure of this compound is particularly well-suited for applications in chemical biology:

Bioisosteric Replacement: The 2,2-disubstituted oxetane can act as a polar and metabolically stable replacement for more common groups found in bioactive molecules. acs.orgnih.gov Furthermore, amino-oxetanes are being explored as promising isosteres for benzamides, a common pharmacophore in many approved drugs. digitellinc.com

Scaffold for Molecular Probes: The primary amine provides a crucial attachment point, or "handle," for conjugation to reporter molecules such as fluorophores, biotin, or other affinity tags. This allows for the creation of bespoke molecular probes to study biological systems, visualize drug-target engagement, or identify the binding partners of bioactive compounds. The combination of the property-enhancing oxetane ring and the versatile amine handle makes this compound an attractive building block for developing sophisticated tools for chemical biology research.

Table 2: Oxetane as a Bioisosteric Replacement
Common Functional GroupOxetane BioisosterePotential Property Improvements
gem-Dimethyl (-C(CH₃)₂)3,3-Disubstituted OxetaneIncreased polarity, improved aqueous solubility, maintained metabolic stability. acs.org
Carbonyl (C=O)3-Substituted OxetaneIncreased three-dimensionality, modulation of H-bonding, potential for improved metabolic stability. nih.gov
BenzamideAryl Amino-OxetaneHigher aqueous solubility, greater 3D conformation, excellent chemical stability. digitellinc.com

Potential in Materials Science beyond Current Polymeric Applications

While polyoxetanes formed via cationic ring-opening polymerization (ROP) are known materials, the unique bifunctional nature of this compound presents opportunities to create advanced functional polymers and materials with tailored properties. radtech.orgwikipedia.org

Emerging perspectives in this domain include:

Functional Monomers for Cationic ROP: Oxetane monomers are highly reactive in cationic polymerization, offering advantages over traditional epoxy or acrylate (B77674) systems, such as oxygen insensitivity and reduced shrinkage during polymerization. rsc.orgnagaseamerica.comrsc.org The amine group in this compound would need to be protected during cationic ROP but could be deprotected afterward to provide a polyether backbone decorated with pendant primary amine groups.

Dual-Curing Systems: This bifunctionality allows for orthogonal polymerization strategies. For instance, the oxetane could undergo cationic ROP while the amine participates in a separate step-growth polymerization, such as polyamide or polyurea formation. This could lead to the creation of novel cross-linked networks, interpenetrating polymer networks, or block copolymers with distinct domain properties. acs.org

Post-Polymerization Modification: A polymer derived from this monomer would feature regularly spaced primary amines along its backbone. These amines serve as reactive sites for extensive post-polymerization modification, allowing for the attachment of various functional groups. This could be used to tune the polymer's solubility, create stimuli-responsive materials (e.g., pH-sensitive hydrogels), or immobilize catalysts or biomolecules onto a polymer support. Such materials could find applications in coatings, adhesives, and biomedical devices. radtech.org

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(2-Methyloxetan-2-yl)ethan-1-amine, and how can purity be optimized?

  • Methodology : A plausible synthesis involves alkylation of oxetane precursors followed by reductive amination. For example:

Alkylation : React 2-methyloxetane with a bromoethylphthalimide intermediate (e.g., via Gabriel synthesis) to form a protected amine.

Deprotection : Use hydrazine or acidic hydrolysis to cleave the phthalimide group, yielding the primary amine.

  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
    • Critical Note : Optimize reaction stoichiometry to minimize byproducts (e.g., over-alkylation).

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use inert atmosphere (N₂/Ar) due to amine sensitivity to moisture and CO₂. Wear PPE (gloves, goggles) to avoid skin/eye contact, as amines can cause irritation .
  • Storage : Store under refrigeration (2–8°C) in airtight, amber vials with desiccants (e.g., molecular sieves). For long-term stability, convert to hydrochloride salts via HCl gas bubbling in dry ether .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C-NMR : Identify oxetane protons (δ 4.5–5.0 ppm, ring CH₂) and amine protons (δ 1.5–2.5 ppm, broad if free; sharp if salt). Compare with computed spectra (DFT/B3LYP/6-31G*) .
  • FTIR : Confirm amine N-H stretches (3300–3500 cm⁻¹) and oxetane C-O-C asymmetric vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to verify structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Data Triangulation : Cross-validate assays (e.g., receptor binding vs. functional cAMP assays) using standardized protocols. For example:

  • 5-HT Receptor Binding : Radioligand competition assays (³H-LSD for 5-HT2A) with HEK293 cells expressing recombinant receptors.
  • Functional Activity : Measure intracellular Ca²⁺ flux (Fluo-4 dye) to distinguish agonists/antagonists .
    • Structural Confounds : Check enantiomeric purity (via chiral HPLC) and salt forms (HCl vs. freebase), as these significantly alter bioavailability .

Q. What strategies are effective for incorporating this compound into drug design?

  • SAR Optimization :

Oxetane Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

Amine Functionalization : Convert to tertiary amines or prodrugs (e.g., carbamates) to improve blood-brain barrier penetration.

  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like monoamine transporters. Validate with MD simulations (GROMACS) to assess binding pocket dynamics .

Q. How can experimental artifacts (e.g., oxidation byproducts) be minimized during synthesis?

  • Reduction Protocols : Use NaBH₄ or LiAlH₄ in anhydrous THF at 0°C to prevent over-reduction of oxetane rings.
  • Byproduct Analysis : Employ GC-MS to detect oxidation products (e.g., ketones from amine degradation) and adjust reaction conditions (e.g., lower temperature, shorter reaction times) .

Q. What are the implications of the oxetane ring’s ring strain on the compound’s reactivity?

  • Ring-Opening Reactions : Under acidic conditions, oxetane may undergo nucleophilic attack at the β-carbon. Monitor via ¹H-NMR for disappearance of δ 4.5–5.0 ppm signals.
  • Stability in Biological Media : Conduct PBS (pH 7.4) stability assays at 37°C. Half-life <24 hours suggests need for prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.